molecular formula C19H25N5O2 B2651956 N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2201955-82-8

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2651956
CAS No.: 2201955-82-8
M. Wt: 355.442
InChI Key: KMIHLSVEXXFUNR-UHFFFAOYSA-N
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Description

N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H25N5O2 and its molecular weight is 355.442. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Activity

Research indicates that pyrazole derivatives, including those with complex substituents, can exhibit significant antioxidant activities. For instance, a study by Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl carboxamides based on the pyrazolobenzothiazine ring system and evaluated them for antioxidant activity. These compounds showed moderate to significant radical scavenging activity, suggesting that similar structural frameworks, possibly including the compound , could serve as templates for the development of new antioxidant agents (Ahmad et al., 2012).

Photosynthetic Electron Transport Inhibition

Another study by Vicentini et al. (2005) explored the inhibition of photosynthetic electron transport by pyrazole derivatives, highlighting their potential as agricultural herbicides. These compounds were synthesized and evaluated for their ability to interfere with the reduction of ferricyanide by isolated spinach chloroplasts. Some of the synthesized compounds showed inhibitory properties in the micromolar range, similar to commercial herbicides, indicating that pyrazole derivatives could be explored for their herbicidal properties (Vicentini et al., 2005).

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been documented. For instance, a series of novel Schiff bases derived from pyrazol-5-one and benzothiazole nuclei were synthesized and demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This suggests that the compound may possess antimicrobial properties if structurally similar or if it can be derivatized into related active forms (Palkar et al., 2017).

Synthetic Routes and Chemical Characterizations

Research has focused on the synthesis and characterization of pyrazole derivatives, offering insights into the synthetic strategies that could potentially be applied to the compound of interest. Studies detail the synthesis protocols and molecular orbital calculations for various derivatives, highlighting the chemical versatility and potential for customization in drug design and other applications (Zaki et al., 2016).

Properties

IUPAC Name

N-[4-(3-cyclopropyl-6-oxopyridazin-1-yl)cyclohexyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-12-11-17(23(2)21-12)19(26)20-14-5-7-15(8-6-14)24-18(25)10-9-16(22-24)13-3-4-13/h9-11,13-15H,3-8H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIHLSVEXXFUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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